1,4-Dioxa-8-azaspiro[4.5]decane, 8-[2-(4-bromophenyl)ethyl]-
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Overview
Description
1,4-Dioxa-8-azaspiro[45]decane, 8-[2-(4-bromophenyl)ethyl]- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane, 8-[2-(4-bromophenyl)ethyl]- typically involves the reaction of 1,4-Dioxa-8-azaspiro[4.5]decane with 2-(4-bromophenyl)ethyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxa-8-azaspiro[4.5]decane, 8-[2-(4-bromophenyl)ethyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization: The presence of the spiro linkage allows for potential cyclization reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate would produce an oxidized form of the compound.
Scientific Research Applications
1,4-Dioxa-8-azaspiro[4.5]decane, 8-[2-(4-bromophenyl)ethyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor studies, particularly in the development of new drugs targeting specific biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 1,4-Dioxa-8-azaspiro[4.5]decane, 8-[2-(4-bromophenyl)ethyl]- involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The spiro linkage provides structural rigidity, enhancing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Lacks the bromophenyl group, resulting in different reactivity and applications.
8-(4-Fluorophenyl)ethyl-1,4-dioxa-8-azaspiro[4.5]decane: Similar structure but with a fluorine atom instead of bromine, leading to different chemical properties and biological activities.
Uniqueness
1,4-Dioxa-8-azaspiro[4.5]decane, 8-[2-(4-bromophenyl)ethyl]- is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential applications. The spiro linkage also contributes to its structural stability and specificity in binding to molecular targets.
Properties
CAS No. |
809237-03-4 |
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Molecular Formula |
C15H20BrNO2 |
Molecular Weight |
326.23 g/mol |
IUPAC Name |
8-[2-(4-bromophenyl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C15H20BrNO2/c16-14-3-1-13(2-4-14)5-8-17-9-6-15(7-10-17)18-11-12-19-15/h1-4H,5-12H2 |
InChI Key |
WNAYDYKJVRFCBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)CCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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